molecular formula C21H30I3N3O9 B1198601 Iosimide CAS No. 79211-10-2

Iosimide

Cat. No.: B1198601
CAS No.: 79211-10-2
M. Wt: 849.2 g/mol
InChI Key: KZYHGCLDUQBASN-UHFFFAOYSA-N
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Description

Iosimide is a synthetic, nonionic, monomeric contrast medium primarily used in radiographic imaging. It is known for its low osmolarity and high iodine content, which enhances the contrast of images obtained during diagnostic procedures. The molecular formula of this compound is C21H30I3N3O9, and it is characterized by the presence of triiodine-trimesine acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iosimide is synthesized through a multi-step chemical process involving the iodination of trimesic acid derivatives. The key steps include:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Iosimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions include various iodinated derivatives, which can be further analyzed for their potential use in imaging or other applications .

Scientific Research Applications

Iosimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a contrast agent in various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) imaging.

    Biology: Employed in biological imaging to enhance the visibility of tissues and organs during diagnostic procedures.

    Medicine: Widely used in radiographic imaging to improve the contrast of images, aiding in the diagnosis of various medical conditions.

    Industry: Utilized in non-destructive testing and quality control processes in various industries.

Mechanism of Action

Iosimide exerts its effects by enhancing the contrast of radiographic images. The high iodine content in this compound absorbs X-rays more effectively than surrounding tissues, creating a clearer distinction between different structures. This mechanism involves:

    Molecular Targets: this compound targets tissues and organs with high vascularization, where it accumulates and enhances image contrast.

    Pathways Involved: The compound is administered intravenously, and it circulates through the bloodstream, reaching various tissues and organs.

Comparison with Similar Compounds

Iosimide is compared with other similar contrast agents, such as:

Uniqueness

This compound’s uniqueness lies in its combination of low osmolarity and high iodine content, which provides superior image contrast with reduced risk of adverse reactions. Its nonionic nature also contributes to its safety profile, making it a preferred choice in various diagnostic procedures .

Properties

CAS No.

79211-10-2

Molecular Formula

C21H30I3N3O9

Molecular Weight

849.2 g/mol

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3,5-tricarboxamide

InChI

InChI=1S/C21H30I3N3O9/c22-16-13(19(34)25(1-7-28)2-8-29)17(23)15(21(36)27(5-11-32)6-12-33)18(24)14(16)20(35)26(3-9-30)4-10-31/h28-33H,1-12H2

InChI Key

KZYHGCLDUQBASN-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I

Canonical SMILES

C(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I

79211-10-2

Synonyms

iosimid
iosimide
N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide
SHL 436C
SHL-436C

Origin of Product

United States

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